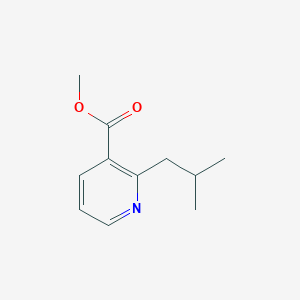
Methyl 2-isobutylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-isobutylpyridine-3-carboxylate (MIBC) is a chemical compound which is used in a variety of applications in the scientific community, particularly in the fields of chemistry, biochemistry, and pharmacology. This compound is a white, crystalline solid that is odorless and has a melting point of 85°C. It is soluble in water and other polar solvents, and is also soluble in some non-polar solvents such as benzene and toluene. MIBC is an important reagent in organic synthesis, and it also has a range of applications in the pharmaceutical and biochemistry industries.
作用機序
Methyl 2-isobutylpyridine-3-carboxylate is an important reagent in organic synthesis, and it is also used as a catalyst in the synthesis of a variety of biochemical compounds. The mechanism of action of this compound is based on its ability to catalyze the formation of an intermediate compound, which then reacts with other compounds to form the desired product. This reaction is known as the Michael reaction, and it is a widely used chemical reaction in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is used as a catalyst in the synthesis of organic compounds, and is not known to interact with any biological systems. It is a relatively inert compound and is not known to be toxic or hazardous.
実験室実験の利点と制限
The main advantage of using Methyl 2-isobutylpyridine-3-carboxylate in laboratory experiments is that it is a relatively safe and inert compound. It is not known to be toxic or hazardous and is not known to interact with any biological systems. Additionally, this compound is relatively inexpensive and is widely available. However, the main limitation of using this compound in laboratory experiments is that its reaction rate can be slow, which can lead to long reaction times.
将来の方向性
There are several potential future directions for the research and use of Methyl 2-isobutylpyridine-3-carboxylate. One potential direction is the development of new methods for the synthesis of this compound. Additionally, research could be conducted to explore the potential use of this compound in the synthesis of new materials, such as polymers and dyes. Furthermore, research could be conducted to explore the potential applications of this compound in the pharmaceutical and biochemistry industries. Finally, research could be conducted to explore the potential use of this compound in the development of new drugs and therapies.
合成法
Methyl 2-isobutylpyridine-3-carboxylate can be synthesized in a variety of ways. One of the most common methods is the reaction of 2-isobutylpyridine with dimethyl carbonate in the presence of an acid catalyst. This reaction produces the desired product in high yields and is relatively simple to perform. Other methods of synthesis include the reaction of 2-isobutylpyridine with ethyl bromoacetate and the reaction of 2-isobutylpyridine with acetic anhydride.
科学的研究の応用
Methyl 2-isobutylpyridine-3-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is used as a catalyst in the synthesis of a wide range of organic compounds and is often used in the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, this compound is used in the synthesis of a variety of biochemical compounds, including hormones, antibiotics, and other drugs.
特性
IUPAC Name |
methyl 2-(2-methylpropyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-10-9(11(13)14-3)5-4-6-12-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWALSGSGQJFDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


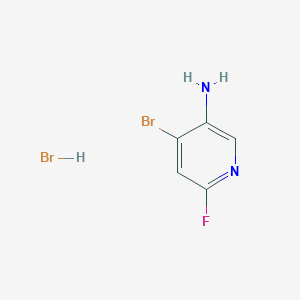
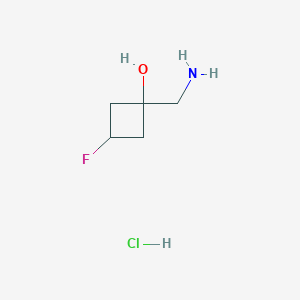
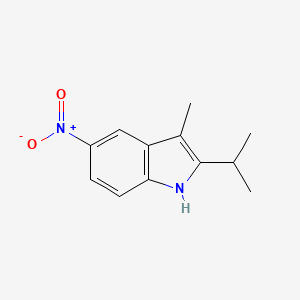
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
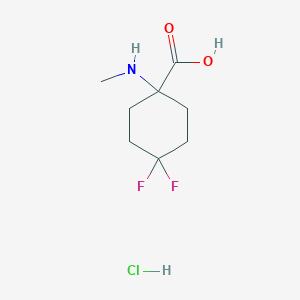
![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)


![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)

![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)

